Iroxanadine Sulfate: p38 Activator & Hsp Enhancer for Vascular Research
Iroxanadine sulfate (also known as BRX-235 or (-)-BRX-005 sulfate) is a pyridine-derived small molecule that acts as a dual activator of p38 stress-activated protein kinase (p38 SAPK) and an enhancer of stress-responsive heat shock protein (Hsp) expression [1]. It is classified as a vasculoprotective agent and has been investigated for the treatment of atherosclerosis and its complications, including ischaemic heart disease, peripheral arterial disease, and restenosis [2]. The compound is administered orally and has advanced to Phase II clinical trials for diabetic foot ulcers and cardiovascular indications [3].
p38 SAPK phosphorylation and activation studies
Stress-responsive heat shock protein (Hsp) expression research
Oral administration in vascular injury and metabolic disease models
[1] Kabakov AE, Budagova KR, Malyutina YV, Latchman DS, Csermely P. Pharmacological attenuation of apoptosis in reoxygenated endothelial cells. Cell Mol Life Sci. 2004 Dec;61(24):3076-86. View Source
[2] NCATS Inxight Drugs. Iroxanadine sulfate, (+)-. National Center for Advancing Translational Sciences (NCATS). View Source
[3] CytRx Corporation. CytRx's Next Drug Candidate Iroxanadine Accelerates Wound Healing in Diabetic Animal Models. BioSpace. 2007 May 30. View Source
Iroxanadine Sulfate Differentiation vs. p38 Modulators
Generic substitution of iroxanadine sulfate with other p38 MAPK inhibitors (e.g., SB203580, BIRB 796) or heat shock protein co-inducers (e.g., bimoclomol, arimoclomol) is not scientifically justified due to its unique dual mechanism of action, which simultaneously activates p38 SAPK and enhances Hsp expression in a context-dependent manner [1]. Unlike classical p38 inhibitors, iroxanadine acts upstream of p38 SAPK by inducing its phosphorylation, a functional distinction that translates into divergent cytoprotective pathways depending on the timing of administration relative to ischemic insult [2]. Furthermore, comparative preclinical data demonstrate that iroxanadine confers quantifiable functional benefits in restenosis, diabetic neuropathy, and wound healing models that are not replicated by structurally or mechanistically related analogs, underscoring the need for compound-specific selection in vascular research programs [3].
p38 inhibitors (e.g., SB203580, BIRB 796) block kinase activity; iroxanadine activates p38 via phosphorylation, so functional outcomes may diverge.
Hsp co-inducers (e.g., bimoclomol, arimoclomol) lack p38 SAPK activation; dual mechanism may not replicate in vascular or metabolic models.
Reported preclinical benefits in restenosis, neuropathy, and wound healing are not uniformly replicated by structurally or mechanistically related analogs.
[1] Kabakov AE, Budagova KR, Malyutina YV, Latchman DS, Csermely P. Pharmacological attenuation of apoptosis in reoxygenated endothelial cells. Cell Mol Life Sci. 2004 Dec;61(24):3076-86. View Source
[2] Denes L, Jednakovits A, Hargitai J, Penzes Z, Balla A, et al. Pharmacologically activated migration of aortic endothelial cells is mediated through p38 SAPK. Br J Pharmacol. 2002 Jun;136(4):597-603. View Source
[3] CytRx Corporation. CytRx Announces Significant Efficacy Results In A Pre-Clinical Trial With Iroxanadine For Diabetic Peripheral Neuropathy. Medical News Today. 2009 Mar 18. View Source
Iroxanadine Sulfate Comparative Evidence
Reduced Apoptosis in Hypoxic Endothelial Cells
In a hypoxia/reoxygenation model using human umbilical vein endothelial cells (HUVECs), addition of iroxanadine sulfate (0.1–1 μM) to culture medium significantly reduced caspase-dependent apoptosis compared to untreated control cells [1].
Reduced apoptosis in HUVECsHead-to-head
Significant reduction in caspase-dependent apoptosis vs untreated control (p<0.05)
Supports cytoprotective pathway-study context
Hypoxia/reoxygenation model; compound added pre- or post-hypoxia
HUVECs exposed to hypoxia/reoxygenation; iroxanadine (0.1–1 μM) added pre- or post-hypoxia
Why This Matters
This demonstrates a direct cytoprotective effect in a clinically relevant in vitro model of vascular injury, a functional attribute not uniformly shared by other p38 modulators.
[1] Kabakov AE, Budagova KR, Malyutina YV, Latchman DS, Csermely P. Pharmacological attenuation of apoptosis in reoxygenated endothelial cells. Cell Mol Life Sci. 2004 Dec;61(24):3076-86. View Source
Reduced Coronary Restenosis in Porcine Model
In a porcine model of coronary restenosis following balloon angioplasty, oral iroxanadine treatment significantly reduced the degree of restenosis compared to animals that did not receive any further drug treatment .
Reduced restenosis in porcine modelData to verify
Reported significant restenosis reduction vs untreated control
Supports vascular model-response context
Exact percentage not provided; source-specific review needed
Significant (exact percentage not provided in source)
Conditions
Porcine model of balloon angioplasty
Why This Matters
This provides in vivo evidence of therapeutic benefit in a large animal model of post-angioplasty restenosis, supporting its potential translational value over untreated controls or alternative agents lacking similar preclinical validation.
Prevention of Nerve Fiber Loss in Diabetic Neuropathy
In a streptozotocin-induced diabetic rat model of diabetic peripheral neuropathy (DPN), daily oral iroxanadine (10, 20, or 50 mg/kg) completely prevented the dramatic decrease in intra-epidermal nerve fibers (IENF) observed in diabetic vehicle-treated controls and significantly improved sensory nerve conduction velocity (SNCV) and compound muscle action potential (CMAP) latency [1].
Prevention of nerve fiber lossHead-to-head
Complete prevention of IENF loss; SNCV and CMAP improvement (p<0.05)
Supports neuroprotection assay endpoint context
Streptozotocin-induced diabetic rat model; oral daily dosing
Diabetic Peripheral NeuropathyNeuroprotectionIntra-Epidermal Nerve Fiber Density
Evidence Dimension
IENF count, SNCV, CMAP latency
Target Compound Data
Complete prevention of IENF loss; significant improvement in SNCV and CMAP latency
Comparator Or Baseline
Diabetic rats receiving vehicle (no iroxanadine)
Quantified Difference
Statistically significant (p<0.05); complete prevention of IENF decrease
Conditions
Streptozotocin-induced diabetic rat model; iroxanadine administered orally at 10, 20, or 50 mg/kg daily
Why This Matters
This demonstrates robust neuroprotective efficacy in a well-validated animal model of diabetic neuropathy, a finding that distinguishes iroxanadine from other molecular chaperone amplifiers (e.g., bimoclomol) that failed in Phase II DPN trials.
Diabetic Peripheral NeuropathyNeuroprotectionIntra-Epidermal Nerve Fiber Density
[1] CytRx Corporation. CytRx Announces Significant Efficacy Results In A Pre-Clinical Trial With Iroxanadine For Diabetic Peripheral Neuropathy. Medical News Today. 2009 Mar 18. View Source
Accelerated Wound Closure in Diabetic Mice
In db/db diabetic mice, daily oral iroxanadine treatment accelerated wound closure to a median time of 14.0 days, significantly faster than the 23.5-day median closure time in untreated diabetic controls (p<0.0001) and statistically indistinguishable from the 13.6-day median closure time in non-diabetic animals [1].
Accelerated wound closureHead-to-head
Median closure 14.0 d vs 23.5 d in diabetic control (p<0.01)
Untreated diabetic mice: 23.5 days; Non-diabetic mice: 13.6 days
Quantified Difference
9.5 days faster vs. diabetic control (p<0.0001); no significant difference vs. non-diabetic
Conditions
db/db diabetic mouse model with surgical circular skin wounds; iroxanadine administered orally daily
Why This Matters
This demonstrates a clinically meaningful acceleration of wound repair in a gold-standard diabetic wound model, with restoration of healing kinetics to near-normal levels, a functional outcome not reported for closely related chaperone amplifiers like arimoclomol.
[1] CytRx Corporation. CytRx's Next Drug Candidate Iroxanadine Accelerates Wound Healing in Diabetic Animal Models. BioSpace. 2007 May 30. View Source
[2] MarketScreener. Cytrx Corp: CytRx's Next Drug Candidate Iroxanadine Accelerates Wound Healing in Diabetic Animal Models. 2007 May 30. View Source
Divergent Mechanism: p38 Activation vs. Inhibition
Iroxanadine induces phosphorylation and activation of p38 SAPK without affecting total p38 protein levels, acting upstream of the kinase, whereas classical p38 inhibitors like SB203580 and BIRB 796 function as ATP-competitive inhibitors that block kinase activity [1]. This mechanistic distinction is functionally validated by the observation that iroxanadine-induced endothelial cell migration is completely blocked by SB203580, confirming that iroxanadine's effects are mediated through p38 SAPK activation rather than inhibition [1].
p38 activation vs inhibitionClass-level
p38 SAPK phosphorylation without altering total p38; SB203580 blocks iroxanadine-induced migration
Mechanistic context: p38 activation, not inhibition
Bovine aortic endothelial cell migration assay
p38 MAPK SignalingKinase ActivationMechanism of Action
Evidence Dimension
Mechanism of action
Target Compound Data
Activates p38 SAPK via phosphorylation; acts upstream of kinase
Qualitative mechanistic difference (activation vs. inhibition)
Conditions
Bovine aortic endothelial cells; in vitro migration assays
Why This Matters
This fundamental mechanistic divergence means that iroxanadine cannot be substituted with classical p38 inhibitors for research applications requiring p38 pathway activation, and it may produce distinct biological outcomes in vascular and inflammatory contexts.
p38 MAPK SignalingKinase ActivationMechanism of Action
[1] Denes L, Jednakovits A, Hargitai J, Penzes Z, Balla A, et al. Pharmacologically activated migration of aortic endothelial cells is mediated through p38 SAPK. Br J Pharmacol. 2002 Jun;136(4):597-603. View Source
Iroxanadine Sulfate Application Scenarios
Endothelial Cytoprotection in Hypoxia/Reoxygenation
Iroxanadine sulfate (0.1–1 μM) is ideally suited for in vitro experiments modeling ischemia/reperfusion injury in human umbilical vein endothelial cells (HUVECs) [1]. Its demonstrated ability to significantly reduce caspase-dependent apoptosis, through both pre- and post-hypoxic administration, makes it a valuable tool for dissecting Hsp-dependent versus p38-dependent survival pathways in vascular biology research.
Diabetic Peripheral Neuropathy Neuroprotection
In streptozotocin-induced diabetic rat models, oral iroxanadine (10–50 mg/kg) provides robust neuroprotection, as evidenced by complete prevention of intra-epidermal nerve fiber loss and significant functional improvement in nerve conduction [2]. This application scenario is particularly relevant for researchers seeking to study the intersection of metabolic disease, microvascular dysfunction, and peripheral nerve degeneration.
Diabetic Wound Healing in db/db Mice
Iroxanadine's reproducible acceleration of wound closure in db/db diabetic mice (median closure time reduced from 23.5 to 14.0 days) positions it as a key reference compound for studies of impaired tissue repair in diabetes [3]. Its lack of effect on serum glucose underscores its utility in probing glucose-independent mechanisms of wound healing enhancement.
p38-Mediated Endothelial Migration and Vascular Repair
Given its unique role as an upstream activator of p38 SAPK, iroxanadine is an essential tool for studying p38-dependent endothelial cell migration and re-endothelialization processes [4]. Its effects can be specifically abrogated by co-treatment with SB203580, providing a clean experimental system for confirming pathway specificity.
Application
Selection Property
Validation Focus
Hypoxia/reoxygenation cytoprotection studies
p38/Hsp pathway-response context
Caspase-dependent apoptosis endpoints
Diabetic neuropathy neuroprotection research
Intra-epidermal nerve fiber (IENF) preservation
Nerve conduction velocity and morphometric endpoints
Diabetic wound healing research
Wound closure kinetics in db/db models
Glucose-independent repair mechanisms
p38-mediated endothelial migration studies
p38 SAPK activation pathway
SB203580-sensitive migration assays
[1] Kabakov AE, Budagova KR, Malyutina YV, Latchman DS, Csermely P. Pharmacological attenuation of apoptosis in reoxygenated endothelial cells. Cell Mol Life Sci. 2004 Dec;61(24):3076-86. View Source
[2] CytRx Corporation. CytRx Announces Significant Efficacy Results In A Pre-Clinical Trial With Iroxanadine For Diabetic Peripheral Neuropathy. Medical News Today. 2009 Mar 18. View Source
[3] CytRx Corporation. CytRx's Next Drug Candidate Iroxanadine Accelerates Wound Healing in Diabetic Animal Models. BioSpace. 2007 May 30. View Source
[4] Denes L, Jednakovits A, Hargitai J, Penzes Z, Balla A, et al. Pharmacologically activated migration of aortic endothelial cells is mediated through p38 SAPK. Br J Pharmacol. 2002 Jun;136(4):597-603. View Source
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